Lipophilicity (XLogP3) Differentiation: n-Butyl-Furan vs. Isobutyl-Furan Analog
Computed XLogP3 for CAS 955783-15-0 is 3.3, reflecting the contribution of the linear n-butyl chain and the furan-2-ylmethyl acetamide terminus [1]. The isobutyl analog (CAS 955783-77-4, N-(furan-2-ylmethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide) shares an identical molecular formula (C₂₁H₂₂N₄O₃, MW 378.4 g/mol) but differs in alkyl chain topology. Branching in the isobutyl group is expected to reduce logP by approximately 0.2–0.3 units relative to the linear n-butyl isomer, consistent with established quantitative structure–property relationships for alkyl chain branching in heterocyclic systems [2]. This difference, while modest, falls within a range that can alter membrane permeability coefficients by 2- to 3-fold in Caco-2 monolayer assays.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (CAS 955783-15-0) |
| Comparator Or Baseline | Isobutyl analog CAS 955783-77-4: XLogP3 estimated approximately 3.0–3.1 (class-level inference based on alkyl branching effects; no direct experimental measurement available for either compound) |
| Quantified Difference | Estimated ΔXLogP3 ≈ 0.2–0.3 units (n-butyl higher) |
| Conditions | Computed by XLogP3 algorithm (PubChem); class-level inference derived from validated QSPR models for alkyl chain branching effects on logP |
Why This Matters
For procurement supporting permeability-sensitive assays (e.g., blood–brain barrier penetration screens), the n-butyl linear chain of CAS 955783-15-0 may confer marginally higher membrane partitioning relative to the branched isobutyl analog, a relevant consideration when selecting within a congeneric series.
- [1] PubChem. Compound Summary for CID 16836060. https://pubchem.ncbi.nlm.nih.gov/compound/955783-15-0 View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6): 525–616. (Established QSPR: branching reduces logP by approximately 0.2 per branch point relative to linear isomer.) View Source
